molecular formula C9H16O3 B1338096 Ethyl 5-methyl-4-oxohexanoate CAS No. 54857-48-6

Ethyl 5-methyl-4-oxohexanoate

Cat. No.: B1338096
CAS No.: 54857-48-6
M. Wt: 172.22 g/mol
InChI Key: CSUUSMNNCCFVEB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxohexanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of hexanoic acid and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methyl-4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and UV irradiation. The resulting diethyl propionylsuccinate is then subjected to boric acid-catalyzed decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-4-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products:

    Reduction: Ethyl 5-methyl-4-hydroxyhexanoate.

    Oxidation: 5-methyl-4-oxohexanoic acid.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methyl-4-oxohexanoate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxohexanoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the compound acts as a substrate for reducing agents, leading to the formation of alcohols. The ketone group is the primary site of reactivity, undergoing nucleophilic addition reactions to form various products .

Comparison with Similar Compounds

Ethyl 5-methyl-4-oxohexanoate can be compared to other similar compounds such as:

This compound is unique due to its specific structural features, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 5-methyl-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUSMNNCCFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512452
Record name Ethyl 5-methyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54857-48-6
Record name Ethyl 5-methyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-4-oxohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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